molecular formula C20H21N5OS B4855182 2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide

2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide

Cat. No. B4855182
M. Wt: 379.5 g/mol
InChI Key: JXXNXMAACGZYGM-UHFFFAOYSA-N
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Description

The compound "2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide" is a chemically synthesized molecule featuring a 1,2,4-triazole ring, a core structure of interest in pharmaceutical chemistry due to its diverse biological activities. The 1,2,4-triazole ring is known for its presence in compounds with a wide range of pharmaceutical applications, including anti-inflammatory, analgesic, antibacterial, antifungal, antitubercular, antiviral, antitumor, anticonvulsant, and antidepressant properties (MahyavanshiJyotindra et al., 2011).

Synthesis Analysis

The synthesis of compounds containing the 1,2,4-triazole ring system, such as the one , often involves the condensation of thiols and chloroacetamides in the presence of anhydrous potassium carbonate. This process results in the formation of acetamide derivatives with significant biological activities (MahyavanshiJyotindra et al., 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like 1H NMR, MS, IR spectra, and single-crystal X-ray diffraction. These methods confirm the presence of the 1,2,4-triazole ring and the substituted patterns that contribute to the compound's biological activities (Mu et al., 2015).

Chemical Reactions and Properties

Compounds with the 1,2,4-triazole ring can participate in various chemical reactions, including substitutions and condensation, to yield derivatives with diverse biological functions. These reactions are often influenced by the presence of substituents on the triazole ring and the surrounding chemical environment (Cansiz et al., 2012).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-3-12-25-19(17-8-10-21-11-9-17)23-24-20(25)27-14-18(26)22-13-16-6-4-15(2)5-7-16/h3-11H,1,12-14H2,2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXNXMAACGZYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide
Reactant of Route 2
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2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide
Reactant of Route 3
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2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide
Reactant of Route 4
2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide
Reactant of Route 5
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2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide
Reactant of Route 6
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2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide

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